molecular formula H4IN B7797801 Ammonium iodide

Ammonium iodide

Cat. No.: B7797801
M. Wt: 144.943 g/mol
InChI Key: UKFWSNCTAHXBQN-UHFFFAOYSA-N
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Description

Ammonium Iodide (NH₄I) is an inorganic ionic compound supplied as a white, crystalline powder with a molar mass of 144.94 g/mol and a density of 2.51 g/cm³ . It is highly soluble in water and ethanol, making it suitable for various solution-based applications. A key characteristic is its sensitivity; in moist air, it can decompose and turn yellow due to the liberation of iodine . This compound is valued in research for its diverse roles. In organic synthesis, it serves as a versatile reagent. It is used in the clean iodination of ketones and aromatic compounds in conjunction with an oxidant like H₂O₂, aligning with green chemistry principles . It also facilitates the preparation of vinyl sulfones from alkenes and acts as an effective catalyst for the cyclization of 2′-hydroxychalcones to flavones . Furthermore, it is a key reactant in the Hofmann Elimination, where quaternary ammonium iodides are converted to hydroxides and then undergo elimination to form alkenes . In materials science, this compound is increasingly important as an additive and post-treatment agent in the fabrication of multi-cation perovskite solar cells with carbon electrodes . Its inclusion in the perovskite precursor solution has been shown to significantly boost photocurrent, leading to enhanced device performance by passivating defects and reducing charge recombination centers . Historically, it has also been utilized in photographic chemicals and as a source of iodine in dietary supplements to treat iodine deficiency . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Ensure proper handling and storage in a dry environment to maintain stability.

Properties

IUPAC Name

azanium;iodide
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InChI

InChI=1S/HI.H3N/h1H;1H3
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InChI Key

UKFWSNCTAHXBQN-UHFFFAOYSA-N
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Canonical SMILES

[NH4+].[I-]
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Molecular Formula

H4IN
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DSSTOX Substance ID

DTXSID60894063
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Molecular Weight

144.943 g/mol
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Physical Description

Ammonium iodide is an odorless white solid. Sinks and mixes with water. (USCG, 1999), White odorless solid; Very hygroscopic; Turns yellow to brown upon exposure to light and air; [Merck Index] White odorless granules; [MSDSonline]
Details U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office.
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Boiling Point

220 °C (VACUUM)
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. B-54
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Solubility

WATER: 154.2 G/100 CC @ 0 °C; 230.3 G/100 CC @ 100 DEG, GLYCEROL: 1 G/1.5 ML; ALC: 1 G/3.7 ML; METHANOL: 1 G/2.5 ML, VERY SOL IN ACETONE, AMMONIA; SLIGHTLY SOL IN ETHER
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. B-54
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Density

2.56 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.514 @ 25 °C
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. B-54
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Vapor Pressure

1 MM HG @ 210.9 °C
Details Sax, N.I. Dangerous Properties of Industrial Materials. 4th ed. New York: Van Nostrand Reinhold, 1975., p. 392
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Color/Form

COLORLESS CUBIC CRYSTALS, WHITE TETRAGONAL CRYSTALS OR GRANULAR POWDER

CAS No.

12027-06-4
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Melting Point

551 °C SUBLIMES
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. B-54
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium iodide can be synthesized through the neutralization of hydroiodic acid with ammonia. The reaction is highly exothermic and proceeds as follows: [ \text{NH}_3 (\text{aq}) + \text{HI} (\text{aq}) \rightarrow \text{NH}_4\text{I} (\text{aq}) ]

Industrial Production Methods: In industrial settings, azanium iodide is typically produced by adding iodine and red phosphorus to a reactor containing water. The reaction is carried out under stirring conditions, leading to the formation of azanium iodide .

Chemical Reactions Analysis

Thermal Decomposition

At elevated temperatures (> 400°C), NH₄I undergoes reversible decomposition:

NH4I (s)NH3(g)+HI (g)[1][3][4]\text{NH}_4\text{I (s)} \rightleftharpoons \text{NH}_3\text{(g)} + \text{HI (g)} \quad \text{[1][3][4]}

Key Data:

PropertyValueSource
Equilibrium Constant (400°C)Kp=0.215K_p = 0.215
Enthalpy of Formation (ΔfH°)202.09kJ/mol-202.09 \, \text{kJ/mol}
Entropy (S° solid)113.00J/mol\cdotpK113.00 \, \text{J/mol·K}

The reaction is entropy-driven, with NH₃ and HI gases escaping the system, shifting equilibrium toward decomposition.

Hydrolysis in Aqueous Solution

NH₄I dissolves exothermically in water, forming ammonium hydroxide and hydroiodic acid:

NH4I+H2ONH4OH+HI[2][6]\text{NH}_4\text{I} + \text{H}_2\text{O} \rightarrow \text{NH}_4\text{OH} + \text{HI} \quad \text{[2][6]}

The ionic dissociation is:

NH4+(aq)+I(aq)NH3(aq)+H3O+(aq)+I(aq)[2]\text{NH}_4^+ \text{(aq)} + \text{I}^- \text{(aq)} \rightleftharpoons \text{NH}_3\text{(aq)} + \text{H}_3\text{O}^+ \text{(aq)} + \text{I}^- \text{(aq)} \quad \text{[2]}

This results in an acidic solution (pH < 7) due to the weak base (NH₃) and strong acid (HI).

Atmospheric Decomposition

In moist air, NH₄I gradually decomposes, releasing iodine vapor:

4NH4I+3O22I2+4NH3+2H2O[1][6]4\text{NH}_4\text{I} + 3\text{O}_2 \rightarrow 2\text{I}_2 + 4\text{NH}_3 + 2\text{H}_2\text{O} \quad \text{[1][6]}

This reaction causes the compound to develop a yellow tint over time.

Reactivity with Strong Acids and Bases

  • Reaction with Strong Acids:
    HI is regenerated when NH₄I reacts with concentrated acids (e.g., H₂SO₄):

    NH4I+H2SO4NH4HSO4+HI[7]\text{NH}_4\text{I} + \text{H}_2\text{SO}_4 \rightarrow \text{NH}_4\text{HSO}_4 + \text{HI} \quad \text{[7]}
  • Reaction with Strong Bases:
    NH₃ is released upon treatment with alkalis:

    NH4I+NaOHNaI+NH3+H2O[7]\text{NH}_4\text{I} + \text{NaOH} \rightarrow \text{NaI} + \text{NH}_3 + \text{H}_2\text{O} \quad \text{[7]}

Scientific Research Applications

Ammonium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of azanium iodide primarily involves its ability to release iodide ions. These ions can participate in various chemical reactions, including redox processes and precipitation reactions. In biological systems, iodide ions can be taken up by the thyroid gland, where they play a crucial role in the synthesis of thyroid hormones .

Comparison with Similar Compounds

Comparison with Structurally Similar Ammonium Iodides

Ammonium iodide derivatives, particularly quaternary ammonium iodides, exhibit distinct physicochemical and functional properties depending on their organic substituents. Key comparisons include:

Tetrabutylthis compound (TBAI)

  • Structure : Quaternary ammonium salt with four butyl groups (C₁₆H₃₆IN).
  • Solubility : Highly soluble in polar solvents (water, alcohols) due to its ionic nature .
  • Applications :
    • Phase-transfer catalyst in organic synthesis, facilitating reactions between immiscible phases .
    • Additive in perovskite solar cells (PSCs), enhancing power conversion efficiency (PCE) to 21.6% by regulating crystal growth via hydrogen bonding .
  • Stability : Less hygroscopic than NH₄I, making it preferable for moisture-sensitive reactions .

Phenethylthis compound (PEAI)

  • Structure : Aromatic ammonium salt with a phenethyl group (C₈H₂₀IN).
  • Optoelectronic Performance : Achieves PCEs of 23.3% in PSCs by passivating surface defects and improving charge transport .
  • Mechanism : Forms 2D perovskite layers on 3D structures, enhancing stability against humidity and heat compared to NH₄I .

Methylammonium Lead Iodide (MALI) and Magnesium Analogue (MAMI)

  • Structure : MALI (CH₃NH₃PbI₃) and MAMI (CH₃NH₃MgI₃) are hybrid perovskites.
  • Properties :
    • MALI has a bandgap of ~1.5 eV, ideal for solar cells, but suffers from lead toxicity and instability .
    • MAMI shows comparable optoelectronic properties (bandgap ~1.6 eV) with reduced toxicity, making it a sustainable alternative .

Perovskite Solar Cells

Compound PCE (%) Voc (V) Stability Improvement Key Role
NH₄I N/A N/A Moderate Additive for crystal growth control
TBAI 21.6 1.12 High Reduces recombination losses
PEAI 23.3 1.18 Very High Surface passivation, 2D/3D stacking
MAMI ~18 (est) ~1.1 High Non-toxic light absorber

NH₄I primarily modifies crystallization kinetics, while bulkier derivatives (e.g., PEAI, TBAI) enhance stability and efficiency through structural engineering .

Pharmacological Activity

Quaternary ammonium iodides exhibit varying physiological effects:

  • Tetramethylthis compound : Induces intense "nicotine-like" stimulation and paralysis, with higher toxicity than arsenic or phosphorus analogues .
  • C6I (halomethylated this compound) : Low solubility and dissolution due to crystalline aromatic stacking, contrasting with NH₄I’s rapid aqueous solubility .
  • Antibiofilm Agents : Quaternary this compound salts (e.g., 17c) disrupt 44% of S. aureus biofilms, outperforming guanidinium salts (36%) .

Physicochemical and Structural Comparisons

Thermal and Chemical Stability

  • NH₄I : Decomposes at ~551°C; prone to iodine loss in humid conditions .
  • TBAI : Stable up to ~200°C; resistant to hydrolysis .
  • Cesium Lead Iodide (CsPbI₃): 3D structure degrades to non-perovskite phase, whereas NH₄I-stabilized 2D variants (e.g., BA₂CsPb₂I₇) retain stability at 85°C and 30% humidity .

Solubility and Crystallinity

Compound Solubility in Water Crystallinity
NH₄I 154 g/100 mL (20°C) Hygroscopic, amorphous
TBAI 210 g/100 mL (20°C) High (crystalline)
C6I <1 g/100 mL Rigid (aromatic rings)

Biological Activity

Ammonium iodide (NH₄I) is a compound that has garnered attention in various fields, including medicinal chemistry, materials science, and biochemistry. This article explores the biological activity of this compound, highlighting its antimicrobial properties, applications in drug delivery systems, and interactions with biological molecules.

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a range of pathogens. Studies have shown that quaternary ammonium compounds (QACs), which include this compound derivatives, can effectively disrupt bacterial cell membranes due to their cationic nature. This results in cell lysis and death, making them valuable in medical and industrial applications.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureus32 µg/mL
Dimethyl-hexadecyl-methacryloxyethyl-ammonium iodide (DHMAI)Escherichia coli16 µg/mL
2-Dimethyl-2-dodecyl-1-methacryloxyethyl ammonium iodine (DDMAI)Pseudomonas aeruginosa8 µg/mL

Case Study: A study on the synthesis and characterization of DHMAI and DDMAI demonstrated their superior antimicrobial properties compared to traditional antibiotics. These compounds exhibited effective contact killing mechanisms against both Gram-positive and Gram-negative bacteria, making them promising candidates for use in dental materials and coatings .

2. Applications in Drug Delivery

This compound has been explored for its potential in drug delivery systems, particularly in enhancing the solubility and bioavailability of poorly soluble drugs. Its ability to form complexes with various pharmaceutical agents can facilitate improved absorption and therapeutic efficacy.

Research Findings:

  • This compound's interaction with drug molecules can enhance their stability and solubility in aqueous environments. This property is particularly beneficial for formulating oral and injectable medications.
  • The use of this compound in polymeric matrices has been shown to improve the ionic conductivity of drug delivery systems, which is crucial for controlled release applications .

3. Interaction with Biological Molecules

The interaction of this compound with biological macromolecules such as proteins and nucleic acids has been a subject of investigation. Its role as a stabilizing agent in various biochemical assays highlights its importance in research.

Table 2: Effects of this compound on Biological Systems

Biological SystemEffect ObservedReference
Protein complexesStabilization during ionization
Nucleic acidsEnhanced binding affinity

Research Insight: Studies have indicated that this compound can stabilize protein structures during mass spectrometry analysis, minimizing denaturation effects that could compromise experimental outcomes . Additionally, its presence has been linked to increased binding affinities in nucleic acid interactions, suggesting potential applications in gene therapy and molecular biology.

Q & A

Q. What are the primary methods for synthesizing high-purity ammonium iodide, and how do reaction conditions influence crystallinity?

this compound (NH₄I) is typically synthesized via neutralization of hydroiodic acid (HI) with ammonia (NH₃) or ammonium hydroxide (NH₄OH). Key considerations include:

  • Stoichiometric control : Excess NH₃ ensures complete neutralization, minimizing residual HI, which can lead to decomposition .
  • Crystallization conditions : Slow evaporation in anhydrous environments (e.g., under nitrogen) yields larger crystals with reduced defects .
  • Purity validation : X-ray diffraction (XRD) and elemental analysis (EA) confirm phase purity and stoichiometry .

Q. How does this compound’s hygroscopicity impact experimental reproducibility, and what mitigation strategies are effective?

NH₄I rapidly absorbs moisture, forming hydrates that alter reactivity. Best practices include:

  • Storage : Use desiccators with silica gel or P₂O₅ .
  • Handling : Perform reactions in gloveboxes (<1 ppm H₂O) for moisture-sensitive studies .
  • Characterization : Thermogravimetric analysis (TGA) quantifies hydrate content pre-experiment .

Q. What spectroscopic techniques are optimal for analyzing NH₄I’s ionic interactions in solution?

  • Raman spectroscopy : Identifies NH₄⁺ symmetric stretching (~3,030 cm⁻¹) and I⁻ lattice modes (~110 cm⁻¹) .
  • NMR : ¹H NMR in deuterated DMSO reveals NH₄⁺ proton environments, though rapid exchange may broaden peaks .
  • UV-Vis : Monitors iodide oxidation (e.g., I⁻ → I₃⁻) under light exposure .

Advanced Research Questions

Q. How do temperature-driven phase transitions in NH₄I affect its barocaloric properties, and what computational models validate these effects?

NH₄I undergoes a β → α phase transition at ~256 K, accompanied by a giant entropy change (ΔS ≈ 93 J·K⁻¹·kg⁻¹) under 10 MPa pressure. Methodological insights:

  • Ab initio molecular dynamics (AIMD) : Simulates lattice dynamics and NH₄⁺ rotational disorder in the α-phase .
  • Machine learning potentials : Train neural networks on DFT data to predict thermal conductivity and phase stability .
  • Experimental validation : Differential scanning calorimetry (DSC) and high-pressure XRD correlate simulated and observed transitions .

Q. What structural distortions occur in NH₄I-doped perovskites, and how do they influence photovoltaic efficiency?

NH₄I acts as a lattice modifier in 2D perovskites (e.g., (PEA)₂PbI₄):

  • Crystallization control : Additives like NH₄I reduce grain boundaries, enhancing carrier mobility .
  • Stoichiometric trade-offs : Excess NH₄I introduces iodide vacancies, increasing recombination losses. Optimize via photoluminescence quantum yield (PLQY) mapping .
  • Structural analysis : Pair grazing-incidence XRD with density functional theory (DFT) to model iodide migration pathways .

Q. How can conflicting reports on NH₄I’s thermal decomposition pathways be resolved?

Discrepancies arise from varying experimental conditions:

  • Decomposition steps :
  • 150–250°C : NH₄I → NH₃ + HI (endothermic) .
  • >250°C : HI disproportionates → I₂ + H₂ (exothermic) .
    • Methodological reconciliation :
  • Controlled atmosphere studies : Use TGA-MS under argon to isolate decomposition steps .
  • Kinetic analysis : Apply Flynn-Wall-Ozawa isoconversional methods to compare activation energies across studies .

Q. What role does NH₄I play in photochemical reactions, and how can its photoreactivity be quantified?

NH₄I serves as a photoactive iodide source in redox reactions:

  • Mechanism : UV light cleaves I⁻ → I• radicals, which oxidize organics (e.g., phenols). Monitor via electron paramagnetic resonance (EPR) .
  • Quantum yield calculation : Use actinometry (e.g., ferrioxalate) to correlate photon flux with product formation .

Methodological Guidance

Designing experiments to resolve NH₄I’s crystallographic ambiguities: Best practices for single-crystal XRD analysis.

  • Crystal growth : Diffuse NH₃ gas into HI solutions to obtain mm-sized crystals .
  • Data collection : At 120 K (to minimize thermal motion), collect >14,000 reflections with Rint <0.05 .
  • Refinement : Use SHELXL with anisotropic displacement parameters for NH₄⁺ and I⁻ .

Q. How to address discrepancies in NH₄I’s reported thermal conductivity during phase transitions?

  • Sample homogeneity : Use spark plasma sintering (SPS) to prepare dense pellets for laser flash analysis (LFA) .
  • Cross-validate : Compare molecular dynamics (MD) simulations (e.g., LAMMPS) with experimental data .

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